N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide
Description
N-[(1,1-dioxo-1λ⁶-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide is a synthetic small molecule characterized by a thiolane sulfone core (a five-membered sulfur-containing ring with two oxygen atoms at the 1-position) linked via a methylene bridge to a 2-methoxypyridine-3-carboxamide moiety. The sulfone group enhances polarity and metabolic stability, while the methoxy substituent on the pyridine ring may improve solubility.
Properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-12-10(3-2-5-13-12)11(15)14-7-9-4-6-19(16,17)8-9/h2-3,5,9H,4,6-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXACQEMQGMWSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide typically involves the reaction of a thiolane derivative with a pyridine carboxamide precursor. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For example, the thiolane derivative can be synthesized through the oxidation of a thiolane compound using an oxidizing agent such as hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiolane ring can yield sulfone derivatives, while reduction can produce thiol derivatives .
Scientific Research Applications
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiolane ring and pyridine carboxamide group can form specific interactions with these targets, leading to inhibition or activation of their functions. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfone-Containing Heterocycles
(a) NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide)
- Core Structure: Thiazolidinone (a five-membered ring with sulfur and nitrogen) with a sulfone analog (4-oxo group).
- Key Substituents : 4-Methoxyphenyl and nicotinamide.
- Comparison: Unlike the thiolane sulfone in the target compound, NAT-1’s thiazolidinone lacks a sulfone but includes a ketone. The nicotinamide group may offer distinct hydrogen-bonding capabilities compared to the pyridine carboxamide in the target compound. This structural difference could influence bioavailability and target selectivity .
(b) EN300-649229 (2-cyano-3-[1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]-N-(4-methoxyphenyl)prop-2-enamide)
- Core Structure : Thiolane sulfone fused with a pyrazolo-pyridine scaffold.
- Key Substituents: Cyano, 4-methoxyphenyl, and prop-2-enamide.
- Comparison: Shares the thiolane sulfone moiety with the target compound but incorporates a pyrazolo-pyridine system instead of a simple pyridine.
Pyridine Carboxamide Derivatives
(a) N-Methoxy-N-methyl-[1,1'-biphenyl]-3-carboxamide
- Core Structure : Biphenyl carboxamide.
- Key Substituents : N-methoxy-N-methyl group.
- The N-methoxy-N-methyl group may enhance lipophilicity, contrasting with the target’s polar sulfone and methoxy groups. Such differences could impact membrane permeability and metabolic pathways .
(b) Benzimidazole Derivatives (e.g., B1 and B8)
- Core Structure : Benzimidazole (fused benzene and imidazole rings).
- Key Substituents : Methoxy aniline (B1) and acetamide (B8).
- Comparison: Benzimidazoles are structurally distinct from the target’s pyridine-thiolane system but share carboxamide functionalities.
Thiophene and Triazole-Based Carboxamides
(a) N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)
- Core Structure : Thiophene carboxamide.
- Key Substituents : tert-Butylphenyl and pyridinyl-ethyl groups.
- Unlike the target compound’s sulfone, this molecule relies on hydrophobic interactions, suggesting divergent pharmacokinetic profiles .
(b) 765280-41-9 (N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide)
- Core Structure : Thiolane sulfone with a triazole-sulfanyl acetamide.
- Key Substituents : Triazole and methylphenyl groups.
- Comparison: Shares the thiolane sulfone core but replaces the pyridine carboxamide with a triazole-sulfanyl acetamide.
Research Findings and Implications
- Methoxy Groups : The 2-methoxy substituent on the pyridine ring may balance solubility and metabolic stability, a feature shared with EN300-649229 but absent in lipophilic biphenyl derivatives .
- Carboxamide Role : The carboxamide linkage is a common pharmacophore in enzyme inhibitors; its orientation in the target compound (pyridine-3-position) may optimize hydrogen bonding compared to thiophene or triazole-based analogs .
Biological Activity
N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2-methoxypyridine-3-carboxamide, commonly referred to as DMTS, is a sulfur-containing organic compound recognized for its diverse biological activities. This article aims to explore the biological properties of DMTS, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H16N2O4S
- Molecular Weight : 284.33 g/mol
- CAS Number : 1211650-90-6
Mechanisms of Biological Activity
DMTS exhibits several biological activities that make it a subject of interest in pharmacological research:
-
Anticancer Activity :
- Studies indicate that DMTS induces apoptosis in various cancer cell lines. It has been shown to inhibit the proliferation of tumor cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
- In vitro experiments demonstrated that DMTS effectively reduces cell viability in carcinoma cells, suggesting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Properties :
- DMTS has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.
- The compound's ability to modulate oxidative stress markers further supports its role in reducing inflammation.
-
Antioxidant Activity :
- The antioxidant properties of DMTS contribute to its protective effects against oxidative stress-related damage in cells. This activity is crucial for maintaining cellular health and preventing chronic diseases.
Table 1: Summary of Biological Activities of DMTS
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Anticancer | Induces apoptosis, inhibits tumor cell proliferation | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokine production | |
| Antioxidant | Reduces oxidative stress markers |
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of DMTS on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations. The study concluded that DMTS could serve as a promising lead compound for developing novel anticancer therapies.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of DMTS in a murine model of arthritis. Treatment with DMTS significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples. These findings highlight the therapeutic potential of DMTS in managing inflammatory diseases.
Toxicity and Safety
Toxicological assessments indicate that DMTS has a favorable safety profile when used at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
